molecular formula C22H46MnN4 B13143882 [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

Cat. No.: B13143882
M. Wt: 421.6 g/mol
InChI Key: QINRYZRZMHBLFQ-UNNWALPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) is a complex organometallic compound. This compound features a manganese ion coordinated with a unique ligand system, which includes a dimethylamino group and a hexenyl chain. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) typically involves the reaction of manganese salts with the appropriate organic ligands. One common method involves the reaction of manganese(II) chloride with [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide under inert conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of the manganese complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) can undergo various types of chemical reactions, including:

    Oxidation: The manganese center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where the dimethylamino or hexenyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various ligands such as phosphines, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.

Scientific Research Applications

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving C-H activation and cross-coupling.

    Biology: Investigated for its potential as an enzyme mimic or inhibitor, particularly in metalloprotein studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, facilitating electron transfer processes. The ligand system can also influence the compound’s reactivity and selectivity by stabilizing specific oxidation states and geometries.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;iron(2+)
  • [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;cobalt(2+)
  • [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;nickel(2+)

Uniqueness

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) is unique due to the specific electronic and steric properties imparted by the manganese center and the ligand system. These properties can result in distinct reactivity patterns and selectivity in catalytic and biological applications compared to similar compounds with different metal centers.

Properties

Molecular Formula

C22H46MnN4

Molecular Weight

421.6 g/mol

IUPAC Name

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

InChI

InChI=1S/2C11H23N2.Mn/c2*1-6-7-8-11(9-13(4)5)12-10(2)3;/h2*9-10H,6-8H2,1-5H3;/q2*-1;+2/b2*11-9-;

InChI Key

QINRYZRZMHBLFQ-UNNWALPCSA-N

Isomeric SMILES

CCCC/C(=C/N(C)C)/[N-]C(C)C.CCCC/C(=C/N(C)C)/[N-]C(C)C.[Mn+2]

Canonical SMILES

CCCCC(=CN(C)C)[N-]C(C)C.CCCCC(=CN(C)C)[N-]C(C)C.[Mn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.